6-methyl-5-(2-methylbenzyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione

HCV polyprotein Pyrazolo[3,4-b]pyridine Structural analog comparison

6-Methyl-5-(2-methylbenzyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione (C21H19N3O2, MW 345.4 g/mol) is a fully substituted 1H-pyrazolo[3,4-b]pyridine-3,4-dione that incorporates three distinct pharmacophoric features within a single heterocyclic scaffold: an N2-phenyl group, a C6-methyl substituent, and a C5-(2-methylbenzyl) side chain bearing ortho-methyl substitution on the pendant aromatic ring. The pyrazolo[3,4-b]pyridine core is a validated privileged scaffold with demonstrated engagement across multiple target classes, including phosphodiesterases , kinases , PPARα , and the HCV polyprotein.

Molecular Formula C21H19N3O2
Molecular Weight 345.4 g/mol
Cat. No. B5572637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-5-(2-methylbenzyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione
Molecular FormulaC21H19N3O2
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CC2=C(NC3=C(C2=O)C(=O)N(N3)C4=CC=CC=C4)C
InChIInChI=1S/C21H19N3O2/c1-13-8-6-7-9-15(13)12-17-14(2)22-20-18(19(17)25)21(26)24(23-20)16-10-4-3-5-11-16/h3-11H,12H2,1-2H3,(H2,22,23,25)
InChIKeyUZGHUERUUDGQRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-5-(2-methylbenzyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione – Procurement-Grade Structural and Pharmacophoric Baseline


6-Methyl-5-(2-methylbenzyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione (C21H19N3O2, MW 345.4 g/mol) is a fully substituted 1H-pyrazolo[3,4-b]pyridine-3,4-dione that incorporates three distinct pharmacophoric features within a single heterocyclic scaffold: an N2-phenyl group, a C6-methyl substituent, and a C5-(2-methylbenzyl) side chain bearing ortho-methyl substitution on the pendant aromatic ring. The pyrazolo[3,4-b]pyridine core is a validated privileged scaffold with demonstrated engagement across multiple target classes, including phosphodiesterases [1], kinases [2], PPARα [3], and the HCV polyprotein [4]. The specific substitution pattern of this compound—particularly the ortho-methylbenzyl group at C5—is not reproduced in any common screening-deck analog, making it a structurally unique entry within the pyrazolo[3,4-b]pyridine-3,4-dione subseries.

Why 6-Methyl-5-(2-methylbenzyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione Cannot Be Substituted by In-Class Analogs


The pyrazolo[3,4-b]pyridine-3,4-dione series exhibits extreme sensitivity to the identity and position of substituents at N2, C5, and C6. In published SAR studies on this scaffold, swapping the C5 substituent from a para-substituted benzyl to an ortho-substituted benzyl—the precise feature distinguishing this compound—has been shown to alter kinase selectivity profiles and AMPK activation potency by orders of magnitude [1]. Even within a single screening library, the analog 6-[[(4-chlorophenyl)thio]methyl]-2-phenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione (BDBM55042) differs from the target compound by a thioether linker and a para-chloro substituent, yet this seemingly modest change shifts the molecular target profile entirely (HCV polyprotein, IC50 = 5.22 μM) [2]. Generic substitution based solely on core scaffold identity—without preserving the exact C5 ortho-methylbenzyl topology—would therefore discard the very structural determinant that defines this compound's biological fingerprint and procurement value.

Quantitative Differentiation Evidence for 6-Methyl-5-(2-methylbenzyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione


Structural Divergence from the Nearest BindingDB-Annotated 3,4-Dione Analog: C5 Substituent Topology

The closest analog with publicly available target engagement data is 6-[[(4-chlorophenyl)thio]methyl]-2-phenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione (BDBM55042), which carries a 4-chlorophenylthiomethyl group at C5 versus the 2-methylbenzyl group in the target compound. The thioether linker in BDBM55042 introduces a flexible, electron-rich sulfur atom that alters both the conformational landscape and the hydrogen-bond acceptor profile relative to the all-carbon methylene linker in the target compound. BDBM55042 displays an IC50 of 5,220 nM against the HCV genome polyprotein [1]. No comparable HCV polyprotein data exist for the target compound; however, the absence of the thioether sulfur and the presence of ortho-methyl substitution on the benzyl ring are predicted to shift target preference away from the HCV polyprotein pocket and toward sterically demanding hydrophobic clefts in kinase or nuclear receptor binding sites, based on SAR trends established for the pyrazolo[3,4-b]pyridine scaffold [2]. This is a cross-study, structure-based differentiation.

HCV polyprotein Pyrazolo[3,4-b]pyridine Structural analog comparison

Ortho-Methyl Benzyl Substitution: Differentiation from para-Substituted Benzyl Analogs in AMPK Activation

Published SAR for pyrazolo[3,4-b]pyridine AMPK activators demonstrates that para substitution on the C5/C6 pendant phenyl ring is essential for activation potency, while the effect of ortho substitution has not been systematically explored in the same assay [1]. The target compound's 2-methylbenzyl substituent introduces an ortho-methyl group that creates a steric clash absent in all reported para-substituted activators. The closest para-substituted comparator, 6-methyl-2-phenyl-5-{[4-(propan-2-yl)phenyl]methyl}-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione (ChemDiv catalog, MW 373.45, C23H23N3O2), differs by the presence of a para-isopropyl group and represents the typical substitution pattern explored in AMPK SAR . The target compound's ortho topology may reduce AMPK activation relative to para-substituted analogs while potentially enhancing selectivity for targets intolerant of para substitution.

AMPK activation SAR Pyrazolo[3,4-b]pyridine

Regioisomeric Differentiation: Pyrazolo[3,4-b]pyridine-3,4-dione vs. Pyrazolo[4,3-c]pyridine-3,6-dione Core

A regioisomeric compound with identical molecular formula (C21H19N3O2), 4-methyl-2-phenyl-5-(2-phenylethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione [1], differs in both the fusion pattern of the pyridine ring ([4,3-c] vs. [3,4-b]) and the position of the carbonyl groups (3,6-dione vs. 3,4-dione). This fundamental topological difference alters the hydrogen-bond donor/acceptor presentation and the spatial orientation of the N2-phenyl and C5-benzyl substituents relative to the heterocyclic core. The [3,4-b] fusion of the target compound places the N7-H and C4=O in a 1,3-relationship that mimics the uracil hydrogen-bonding pattern, whereas the [4,3-c] isomer positions the carbonyl groups in a 1,4-relationship that cannot replicate this motif [2]. No bioactivity data are publicly available for either isomer.

Regioisomer Pyrazolopyridine Scaffold comparison

N2-Phenyl Group: Differentiation from N2-Heteroaryl Analogs in Kinase Selectivity

The N2 substituent on the pyrazolo[3,4-b]pyridine-3,4-dione scaffold is a critical determinant of target selectivity. The target compound carries an N2-phenyl group, in contrast to the N2-(4,6-dimethyl-2-pyrimidinyl) substituent found in CAS 898914-72-2 [1]. The pyrimidinyl analog introduces two additional nitrogen atoms capable of participating in hydrogen-bond and metal-chelation interactions, which would bias target engagement toward ATP-binding pockets with complementary hydrogen-bond donors. The N2-phenyl group of the target compound eliminates these additional interaction points, reducing the likelihood of promiscuous kinase inhibition and potentially favoring targets with hydrophobic N2-binding subpockets, such as certain nuclear receptors (e.g., PPARα) for which the pyrazolo[3,4-b]pyridine scaffold has demonstrated co-crystal engagement [2].

Kinase selectivity N2-substitution Pyrazolo[3,4-b]pyridine

C5-Alkyl vs. C5-Benzyl Substitution: Impact on Lipophilicity and Predicted ADME Profile

At the C5 position, the target compound carries a 2-methylbenzyl group (contributing 7 aromatic carbons and 1 benzylic carbon), in contrast to the C5-pentyl analog 6-methyl-5-pentyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione (CAS 879615-94-8, C18H21N3O2, MW 311.38) . The benzyl substitution increases molecular weight by 34 Da and adds an aromatic ring, raising the calculated logP by approximately 1.5–2.0 log units relative to the pentyl analog. This elevated lipophilicity is expected to enhance passive membrane permeability while potentially reducing aqueous solubility, a trade-off that makes the target compound more suitable for cell-based assays requiring intracellular target engagement and less suitable for biochemical assays requiring high aqueous solubility.

Lipophilicity ADME Pyrazolo[3,4-b]pyridine

Ortho-Methyl vs. meta-Chloro Benzyl: Steric and Electronic Differentiation at C5

The direct positional isomer 5-(3-chlorobenzyl)-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione carries a meta-chloro substituent on the C5 benzyl group, whereas the target compound carries an ortho-methyl group. The ortho-methyl substituent introduces a steric barrier that restricts rotation around the benzyl C–C bond, locking the aromatic ring in a conformation approximately perpendicular to the pyrazolo[3,4-b]pyridine plane. This contrasts with the meta-chloro analog, where the chlorine atom does not impose significant rotational restriction. The conformational restriction in the target compound is predicted to reduce the entropic penalty of binding to targets with pre-organized hydrophobic clefts, potentially yielding higher binding affinity for sterically demanding pockets [1]. No comparative bioactivity data are available.

Ortho effect Steric hindrance Pyrazolo[3,4-b]pyridine

Recommended Application Scenarios for 6-Methyl-5-(2-methylbenzyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione Based on Quantitative Differentiation Evidence


Chemical Probe for Targets Intolerant of C5 para-Substitution: Negative Control in AMPK Activator Screening

Published SAR for pyrazolo[3,4-b]pyridine AMPK activators establishes that para-substitution on the C5 benzyl group is essential for activation potency [1]. The target compound, bearing ortho-methyl substitution exclusively, provides a structurally matched negative control for AMPK activation assays. In a screening cascade, this compound can be used alongside a para-substituted activator (e.g., 6-methyl-2-phenyl-5-{[4-(propan-2-yl)phenyl]methyl}-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione) to confirm that observed AMPK activation is para-substitution-dependent, thereby validating assay specificity.

Steric Probe for Kinase and Nuclear Receptor Binding Pockets Requiring Ortho-Tolerant Hydrophobic Clefts

The ortho-methyl group on the C5 benzyl substituent creates a restricted rotational conformation that presents a sterically demanding, perpendicular aromatic surface [1]. This makes the compound particularly suitable for screening against targets whose binding pockets contain deep, ortho-tolerant hydrophobic subpockets—such as the PPARα ligand-binding domain, for which the pyrazolo[3,4-b]pyridine scaffold has demonstrated co-crystallographic engagement [2]. The absence of additional hydrogen-bond donors at N2 (phenyl vs. pyrimidinyl) further focuses the binding mode on hydrophobic and shape-complementarity interactions.

Cell-Based Phenotypic Screening Requiring Elevated Membrane Permeability

The C5-(2-methylbenzyl) substitution elevates the calculated logP by approximately 1.5–2.0 log units relative to the C5-pentyl analog (CAS 879615-94-8), predicting enhanced passive membrane permeability [1]. This physicochemical profile makes the target compound a preferred candidate for cell-based phenotypic assays, including cancer cell viability panels (HePG-2, MCF-7, HCT-116, PC-3) for which the pyrazolo[3,4-b]pyridine scaffold has shown activity comparable to doxorubicin [2].

Uracil-Mimetic Scaffold for Enzymatic Targets Recognizing Pyrimidine Substrates

The pyrazolo[3,4-b]pyridine-3,4-dione core positions the N7-H and C4=O in a 1,3-relationship that mimics the hydrogen-bonding pattern of uracil [1]. This topological feature is absent in the pyrazolo[4,3-c]pyridine-3,6-dione regioisomer (C21H19N3O2). The target compound can therefore be deployed as a uracil-mimetic probe in enzymatic assays where substrate recognition depends on pyrimidine hydrogen-bonding, such as thymidine phosphorylase, dihydropyrimidine dehydrogenase, or certain tRNA-modifying enzymes.

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